4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine
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Overview
Description
4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine is a chemical compound with the molecular formula C13H19NOS It is characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to a cyclohexanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxythiophenol and cyclohexanone.
Formation of Intermediate: The reaction between 4-methoxythiophenol and cyclohexanone under basic conditions leads to the formation of an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine
- 4-[(4-Methoxyphenyl)thio]cyclohexan-1-amine
- 4-[(4-Methoxyphenyl)amino]cyclohexan-1-amine
Uniqueness
4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have sulfonyl, thio, or amino groups instead.
Properties
Molecular Formula |
C13H19NOS |
---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfanylcyclohexan-1-amine |
InChI |
InChI=1S/C13H19NOS/c1-15-11-4-8-13(9-5-11)16-12-6-2-10(14)3-7-12/h4-5,8-10,12H,2-3,6-7,14H2,1H3 |
InChI Key |
SPDJUCUCDXARBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CCC(CC2)N |
Origin of Product |
United States |
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